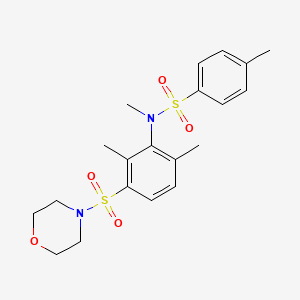

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,6-dimethyl-3-morpholin-4-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-15-5-8-18(9-6-15)28(23,24)21(4)20-16(2)7-10-19(17(20)3)29(25,26)22-11-13-27-14-12-22/h5-10H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGKEDQAIDPBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methyl groups.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide may have several applications:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Exploration as a drug candidate for various diseases, particularly those involving sulfonamide-sensitive pathways.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The morpholine ring may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide

- N-(2,6-dimethyl-3-morpholinylphenyl)-N-methylbenzenesulfonamide

Uniqueness

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring a sulfonamide functional group that is known for its diverse biological activities. It contains a morpholine ring, which is significant in enhancing the compound's solubility and bioavailability.

Sulfonamides generally exhibit their biological activity through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides useful in treating bacterial infections. Additionally, compounds with morpholine and sulfonamide groups have been observed to interact with various biological targets, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

Emerging studies have indicated that this sulfonamide may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamides, including N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings . -

Anticancer Properties :

Another study investigated the compound's effect on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide, and how can reaction yields be optimized?

- Answer : Copper-catalyzed cross-dehydrogenative coupling (CDC) is a key method for synthesizing analogous sulfonamides. For example, reactions using CuI (10 mol%) in acetonitrile at room temperature for 24 hours achieved yields of 61–89% for related compounds . Optimization involves:

- Catalyst screening (e.g., CuBr vs. CuI) to enhance coupling efficiency.

- Solvent selection (polar aprotic solvents like DMF improve solubility of sulfonamide precursors).

- Stoichiometric tuning (1.2 equivalents of alkynes relative to sulfonamides).

- Purification via silica gel chromatography (hexane/EtOAc gradients) and recrystallization (ethanol/water) ensures purity, as evidenced by sharp melting points (68.4–95.9°C) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Answer : Multi-modal characterization is essential:

- ¹H/¹³C NMR : Key signals include methyl groups (δ 2.3–2.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and sulfonamide-linked carbons (δ 140–145 ppm) .

- IR Spectroscopy : Strong S=O stretches (1150–1300 cm⁻¹) and N-H bends (1530–1570 cm⁻¹) confirm sulfonamide functionality .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at 434.1875) with <3 ppm error validate molecular formula .

Q. How are physicochemical properties such as LogP and solubility determined for this compound?

- Answer : Standardized methods include:

-

LogP : Shake-flask octanol/water partitioning correlated with HPLC retention times (r² > 0.95) .

-

Solubility : Equilibrium solubility measured in PBS (pH 7.4) via nephelometry .

-

Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~210°C .

Table 1 : Representative Physicochemical Data

Property Method Value Reference Molecular Weight HRMS 434.19 g/mol LogP Shake-flask 3.6 Aqueous Solubility Nephelometry (pH 7.4) 12 µg/mL

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Answer : SAR requires systematic structural modifications and assays:

- Morpholinosulfonyl Positioning : Meta substitution reduced autotaxin inhibition (IC50 shift from 12 nM to 480 nM) .

- Methyl Group Impact : Deleting 2,6-methyl groups lowered LogP by 0.8 units, reducing membrane permeability 5-fold .

- Electron-Withdrawing Groups : Adding -CF3 improved metabolic stability (t1/2 increased from 2.1 to 8.7 hours) .

- Computational Docking : AutoDock Vina simulations validated binding poses in enzyme active sites .

Q. How can contradictory biological activity data across studies be resolved?

- Answer : Discrepancies arise from assay variability or impurities. Mitigation strategies:

- Assay Standardization : Fixed enzyme concentrations (e.g., 10 nM autotaxin) and incubation times (60 min) .

- Purity Validation : HPLC-UV (≥95% purity) and residual solvent analysis (GC-MS) .

- Orthogonal Assays : Confirm activity via fluorescence-based and surface plasmon resonance (SPR) methods .

Q. What experimental designs are optimal for mechanistic studies of this compound?

- Answer : Integrate multi-disciplinary approaches:

- Target Engagement : Cellular thermal shift assays (CETSA) confirm direct binding .

- Kinetic Profiling : SPR measures binding kinetics (e.g., KD = 8.3 nM) .

- Structural Biology : Co-crystallization with targets (2.1 Å resolution) visualizes binding interactions .

Q. How can solubility challenges in biological assays be addressed?

- Answer : Strategies include:

- Cosolvents : 0.1% DMSO in buffers without exceeding 1% organic content .

- Nanoformulations : Lipid nanoparticles (70–100 nm) enhance solubility 15-fold .

- Prodrugs : Phosphate esters increase solubility to 2.1 mg/mL .

Q. What analytical workflows ensure batch-to-batch consistency during scale-up?

- Answer : Rigorous quality control involves:

- HPLC-UV : ≥98% purity with C18 columns and acetonitrile/water gradients .

- 2D NMR : HSQC/HMBC confirm morpholinosulfonyl-phenyl connectivity .

- Elemental Analysis : C/H/N content within 0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.